molecular formula C12H21NO3 B3323457 tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1638763-90-2

tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B3323457
CAS No.: 1638763-90-2
M. Wt: 227.30 g/mol
InChI Key: XBJXJWCHOKDIJR-UHFFFAOYSA-N
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Description

tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS: 1638763-90-2) is a spirocyclic compound featuring a 5-azaspiro[2.4]heptane core with a hydroxymethyl substituent at the 7-position and a tert-butoxycarbonyl (Boc) protecting group at the 5-position. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol . This compound is primarily utilized as a chiral building block in medicinal chemistry, particularly for the synthesis of bioactive molecules and protease inhibitors.

Properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-6-9(7-14)12(8-13)4-5-12/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJXJWCHOKDIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148699
Record name 1,1-Dimethylethyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638763-90-2
Record name 1,1-Dimethylethyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638763-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2. Common synthetic routes may include:

  • Ring-closing metathesis (RCM): to form the spirocyclic core.

  • Hydroboration-oxidation: to introduce the hydroxymethyl group.

  • Tert-butylation: to add the tert-butyl group.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

  • Reduction: Reduction of the carbonyl group in the tert-butyl moiety.

  • Substitution: Replacement of the hydroxymethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, where it serves as a building block for the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity against various diseases.

Case Study: Anticancer Research
Recent studies have shown that derivatives of azaspiro compounds exhibit promising anticancer properties. For example, modifications to the tert-butyl group can improve solubility and bioavailability, making them suitable candidates for drug development targeting cancer cells.

Neuropharmacology

Azaspiro compounds have been investigated for their potential neuropharmacological effects, particularly in treating disorders such as anxiety and depression. The spirocyclic structure may interact with neurotransmitter systems, offering a novel mechanism for drug action.

Case Study: Anxiety Disorders
Research has indicated that certain azaspiro derivatives can modulate serotonin receptors, leading to anxiolytic effects in preclinical models. Further exploration of tert-butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate could reveal similar benefits.

Material Science

Beyond medicinal applications, this compound has potential uses in material science, particularly in the synthesis of polymers and advanced materials due to its unique structural features.

Case Study: Polymer Synthesis
Incorporating azaspiro compounds into polymer matrices can enhance mechanical properties and thermal stability. Research has demonstrated that such polymers exhibit improved performance in various industrial applications.

Mechanism of Action

The mechanism by which tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate exerts its effects depends on its specific application. For example, in drug synthesis, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system and the intended use of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The compound’s spiro[2.4]heptane scaffold distinguishes it from conventional bicyclic or monocyclic amines. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate 7-hydroxymethyl, 5-Boc C₁₂H₂₁NO₃ 227.30 Chiral center at 7-position; hydroxymethyl enhances solubility
(R)-tert-Butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate 6-hydroxymethyl (R-configuration), 5-Boc C₁₂H₂₁NO₃ 227.30 Stereoisomer with hydroxymethyl at 6-position; used in enantioselective synthesis
tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate 1-oxa, 5-Boc C₁₀H₁₇NO₃ 199.25 Oxygen atom replaces methylene in the spiro ring; reduced steric bulk
5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid 4-carboxylic acid, 5-Boc C₁₂H₁₉NO₄ 241.29 Carboxylic acid group enables peptide coupling; lower yield (2.2% over 6 steps)
tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate 7-methylamino, 5-Boc C₁₂H₂₂N₂O₂ 226.32 Methylamino group facilitates nucleophilic reactions; used in kinase inhibitor synthesis

Physicochemical Properties

  • Solubility: Hydroxymethyl derivatives (e.g., target compound) exhibit improved aqueous solubility compared to methylamino or carboxylic acid analogs, critical for bioavailability .
  • Thermal Stability : The Boc group in all analogs enhances stability during storage and reaction conditions. For example, 7a has a melting point of 131–134°C , while the target compound’s melting point is unspecified .

Biological Activity

tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate, with CAS number 1638763-90-2, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on available research findings.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.30 g/mol
  • Purity : 95%
  • Physical Form : Solid
  • Storage Conditions : Room temperature

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler azaspiro compounds. The process may include the use of various reagents to introduce the hydroxymethyl group at the 7-position and the tert-butyl ester at the carboxylate position. Specific methodologies can vary, but the overall yield and purity are critical for subsequent biological testing .

Pharmacological Effects

Research indicates that compounds within the azaspiro family exhibit a range of pharmacological properties, including:

  • Opioid Receptor Modulation : Similar compounds have shown activity as dual m-opioid receptor agonists and s1 receptor antagonists, suggesting potential applications in pain management .
  • CNS Activity : Azaspiro compounds are often studied for their effects on the central nervous system (CNS), with some derivatives demonstrating neuroprotective effects and potential in treating neurological disorders.

Case Studies

  • Pain Management : A study focusing on azaspiro derivatives indicated that specific modifications could enhance analgesic properties while minimizing side effects associated with traditional opioids.
  • Neuroprotection : Research has highlighted the neuroprotective capabilities of azaspiro compounds in models of neurodegeneration, suggesting that this compound may contribute similarly.

Comparative Analysis of Related Compounds

Compound NameCAS NumberKey Biological Activity
tert-Butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate1638765-15-7Opioid receptor modulation
tert-Butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate1262397-12-5CNS activity enhancement
tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate127199-44-4Analgesic properties

Q & A

Q. What are the key synthetic routes for tert-butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including cyclization and functional group transformations. For example, a related spirocyclic compound (tert-butyl 6-oxo-5-azaspiro[2.4]heptane-5-carboxylate) is synthesized via cyclopropylacetyl acetic acid reacting with benzyl acid amides under controlled conditions . Key optimizations include temperature control (e.g., -70°C for lithiation steps) and solvent selection (tetrahydrofuran for reactivity). Post-synthesis purification often employs flash chromatography with hexane/ethyl acetate gradients .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • NMR : Distinct signals in 1^1H NMR (e.g., δ 1.03–0.56 ppm for cyclopropane protons) and 13^13C NMR (e.g., δ 177.74 ppm for carbonyl groups) verify ring fusion and substituent positions .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M–H]⁻ at m/z 240.2 for a related compound) .
  • X-ray crystallography (if applicable) resolves absolute stereochemistry .

Q. What are the primary challenges in synthesizing hydroxymethyl-substituted spirocyclic compounds?

Challenges include:

  • Steric hindrance : The hydroxymethyl group may impede cyclization; this is mitigated by using bulky bases like LiAlH₄ to stabilize intermediates .
  • Oxidation sensitivity : Hydroxymethyl groups require protection (e.g., tert-butyl esters) during synthesis to prevent unwanted oxidation .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functionalization of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computational reaction path searches to optimize catalysts (e.g., borane-dimethyl sulfide for ketone reduction) and solvent systems . Machine learning models further refine experimental parameters, such as temperature gradients for stereochemical control .

Q. What strategies resolve contradictory data in reaction yields or stereochemical outcomes?

Discrepancies often arise from:

  • Reagent purity : Trace moisture in THF can deactivate LiAlH₄, leading to inconsistent reductions. Rigorous solvent drying (e.g., molecular sieves) is critical .
  • Kinetic vs. thermodynamic control : Competing pathways may yield different stereoisomers. Detailed kinetic studies (e.g., variable-temperature NMR) identify dominant pathways .
  • Scale effects : Small-scale reactions may not translate to larger batches due to heat transfer limitations. Continuous flow reactors improve scalability for multi-step syntheses .

Q. How does the hydroxymethyl group influence biological activity compared to other substituents (e.g., formyl or oxo groups)?

The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding potential, improving target engagement. For instance:

  • Formyl analogs (e.g., tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate) exhibit covalent binding to nucleophilic protein residues, while hydroxymethyl derivatives may act as prodrugs, requiring enzymatic activation .
  • Oxo analogs show higher metabolic stability but reduced solubility, limiting bioavailability . Comparative assays (e.g., enzyme inhibition kinetics) quantify these differences .

Q. What methodologies are recommended for in vivo studies of this compound?

  • Metabolic profiling : Radiolabeled isotopes (e.g., 14^{14}C) track absorption and distribution in rodent models.
  • Toxicity screening : Acute toxicity is assessed via LD₅₀ assays, while genotoxicity is evaluated using Ames tests .
  • Pharmacokinetics : LC-MS/MS quantifies plasma half-life and clearance rates. Hydroxymethyl groups may require glucuronidation studies to assess conjugation pathways .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

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